molecular formula C13H14N4O2 B7147585 N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide

N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide

Cat. No.: B7147585
M. Wt: 258.28 g/mol
InChI Key: LSUBKSBFNYUOJH-UHFFFAOYSA-N
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Description

N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a carbamoylphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-17-7-11(16-8-17)13(19)15-6-9-3-2-4-10(5-9)12(14)18/h2-5,7-8H,6H2,1H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUBKSBFNYUOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as nickel or palladium, to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-carbamoylphenyl)methyl]-1-methylimidazole-4-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties.

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